1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
Overview
Description
Molecular Structure Analysis The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane complexes has been extensively investigated. For example, the crystal and molecular structure of its zinc complex reveals a six-coordinated zinc cation within the macrocyclic cavity, forming an irregular octahedral coordination sphere. This structural insight underlines the macrocycle's ability to encapsulate metal ions in a specific orientation, which is crucial for understanding its complexation behavior (Gluziński et al., 1989).
Chemical Reactions and Properties Chemical reactions involving 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane often result in the formation of complexes with distinct physical and chemical properties. The compound's reaction with π-electron acceptors, for example, leads to the formation of charge transfer complexes, showcasing its electron-donating capabilities. Such interactions highlight the versatility of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in forming supramolecular structures with varied functionalities (Nour et al., 1999).
Physical Properties Analysis The physical properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives are influenced by their molecular structure and the nature of their complexation with metal ions. Studies have shown that these compounds exhibit significant selectivity towards specific metal ions, which can be attributed to the spatial arrangement and electronic properties of the macrocycle. This selectivity is crucial for applications in ion sensing and separation technologies (Brücher et al., 1993).
Chemical Properties Analysis The chemical properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane are characterized by its ability to form stable and selective complexes with various metal ions. The compound's complexation behavior is a key aspect of its chemical properties, influencing its potential applications in areas such as catalysis, drug delivery, and environmental remediation. The synthesis of fluorescent derivatives of this macrocycle further exemplifies its utility in designing molecules with specific chemical functionalities for analytical and bioanalytical applications (Bem et al., 2004).
Scientific Research Applications
Ion Selective Electrodes
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane derivatives have been utilized in the development of ion-selective membrane electrodes, particularly for detecting lead(II) ions. The effectiveness of these electrodes in potentiometric titrations and their application in determining lead ions in water samples have been demonstrated (Yang et al., 1997).
Molecular Structure Analysis
The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane complexes has been explored using X-ray diffraction methods. This includes investigating the structure of zinc(II) complexes to understand their coordination and molecular arrangement (Gluziński et al., 1989).
Intercalation Studies
Research has been conducted on the intercalation of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane by α- and γ-zirconium phosphates. This study provides insights into the interactions between this compound and zirconium phosphates, important for understanding its potential applications in materials science (Kijima et al., 1996).
Complexation Properties
The complexation properties of various derivatives of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane have been studied. These studies have determined the stability constants of these complexes with various metal ions, highlighting the compound's potential in selective metal ion binding (Brücher et al., 1995).
Electrochemical Behavior
Research has explored the electrochemical behavior of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives. This includes understanding how these compounds interact with metal cations, which is crucial for applications in sensing and catalysis (Medina et al., 1991).
Charge Transfer Complexes
The formation of charge transfer complexes involving 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been studied. This research is significant for understanding the electronic properties of these complexes and their potential applications in electronic and photonic devices (Nour et al., 1999).
Safety And Hazards
The safety information for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane includes the following hazard statements: H315 - H319 - H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , which provide guidance on how to handle and store the substance safely .
properties
IUPAC Name |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDJJTUQPXZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCNCCOCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178699 | |
Record name | Cryptand 2.2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | |
CAS RN |
23978-55-4 | |
Record name | Diaza-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23978-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptand 2.2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptofix 22 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cryptand 2.2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRYPTAND 2.2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLY51T1RSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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